Felezonexor

XPO1 inhibition CRM1 degradation Mechanism of action

Felezonexor (CBS9106; SL-801) is a uniquely differentiated XPO1/CRM1 inhibitor that not only reversibly binds Cys528 but also induces proteasomal degradation of CRM1 – a dual mechanism absent in Selinexor or Eltanexor. This makes it indispensable for experiments requiring mechanistic distinction between nuclear export inhibition and target degradation, probing resistance pathways, or validating solid-tumor biomarkers (clinically confirmed partial response in KRAS-mutant CRC). With low-nanomolar IC50 across 60+ cancer lines, it is the premier chemical probe for XPO1 research.

Molecular Formula C18H21ClF3N3O3
Molecular Weight 419.8 g/mol
CAS No. 1076235-04-5
Cat. No. B1684368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelezonexor
CAS1076235-04-5
SynonymsCBS9106;  CBS-9106;  CBS 9106;  SL-801;  SL801;  SL 801;  BMS566419;  BMS-566419;  BMS 566419;  Felezonexor
Molecular FormulaC18H21ClF3N3O3
Molecular Weight419.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C
InChIInChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24)
InChIKeyCMASLSTVVOYJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Felezonexor (CAS 1076235-04-5) Technical Baseline for XPO1 Inhibitor Procurement and Research


Felezonexor (CBS9106; SL-801) is a novel, orally bioavailable, small-molecule reversible inhibitor of Exportin-1 (XPO1), also known as chromosome region maintenance 1 protein homolog (CRM1) [1]. Its molecular formula is C₁₈H₂₁ClF₃N₃O₃ with a molecular weight of 419.83 [2]. It is currently under investigation in a Phase I clinical trial (NCT02667873) for advanced solid tumors [3].

Why Felezonexor (CAS 1076235-04-5) Cannot Be Substituted by Other XPO1 Inhibitors


Felezonexor exhibits a dual mechanism of action that distinguishes it from other XPO1 inhibitors. It not only reversibly binds to the Cys528 residue of XPO1, a feature shared with some other inhibitors like Selinexor [1], but also uniquely induces the proteasomal degradation of the CRM1 protein itself . This degradation, which is reversible upon removal of the compound, is not observed with other agents such as Selinexor or Eltanexor [1]. This distinct pharmacological profile may translate into a different efficacy and safety profile, making simple substitution in research or clinical protocols inadvisable.

Felezonexor (CAS 1076235-04-5) Comparative Evidence Guide for Scientific Selection


Felezonexor Induces CRM1 Protein Degradation: A Unique Mechanism vs. Selinexor and Eltanexor

Felezonexor uniquely induces the proteasomal degradation of its target, CRM1, in addition to reversible binding. This is a mechanistic distinction not shared by the approved XPO1 inhibitor Selinexor or the second-generation inhibitor Eltanexor [1]. The degradation of CRM1 protein levels is dose-dependent and can be reversed by adding bortezomib or LMB .

XPO1 inhibition CRM1 degradation Mechanism of action

Felezonexor Exhibits Potent Antiproliferative Activity in Multiple Myeloma Cell Lines

Felezonexor demonstrates potent antiproliferative activity in multiple myeloma (MM) cell lines. The reported IC50 values are 22.3 nM for MM.1S cells and 35.6 nM for RPMI-8226 cells [1]. For comparison, the second-generation XPO1 inhibitor Eltanexor has a broader reported IC50 range of 20-211 nM in acute myeloid leukemia (AML) cell lines , though a direct head-to-head study in the same MM lines is not available.

Multiple myeloma IC50 Antiproliferative activity

Felezonexor Shows Broad Antiproliferative Activity Across a Diverse Panel of Cancer Cell Lines

In a panel of 60 diverse human cancer cell lines, Felezonexor exhibits a wide range of IC50 values from 3 to 278 nM [1]. This broad activity profile suggests potential utility across various cancer types. In comparison, the first-generation XPO1 inhibitor KPT-185, a predecessor to Selinexor, demonstrated higher IC50 values ranging from 100 to 500 nM in leukemia cells [2].

Cancer cell lines IC50 Antiproliferative activity

Felezonexor Demonstrates In Vivo Efficacy in Tumor Xenograft Models

Oral administration of Felezonexor significantly suppresses tumor growth and prolongs survival in mice bearing tumor xenografts without causing a significant loss in body weight . This in vivo proof-of-concept supports its oral bioavailability and potential therapeutic window. A reduced level of CRM1 protein is also observed in tumor xenografts isolated from treated mice, confirming target engagement .

Xenograft model In vivo efficacy Tumor growth inhibition

Felezonexor (CAS 1076235-04-5) Best Research and Industrial Application Scenarios


Elucidating the Functional Consequences of Dual XPO1 Inhibition and CRM1 Degradation

Felezonexor's unique ability to induce CRM1 degradation in addition to reversible inhibition makes it a premier tool for dissecting the cellular consequences of XPO1 inhibition versus target degradation. Researchers can use Felezonexor to compare its effects with those of purely reversible inhibitors like Selinexor to understand the specific contributions of CRM1 degradation to changes in nuclear export, gene expression, and apoptosis [1].

In Vitro and In Vivo Studies in Multiple Myeloma and Other Hematological Malignancies

Given its potent, low-nanomolar IC50 values in multiple myeloma cell lines (22.3 and 35.6 nM for MM.1S and RPMI-8226 cells, respectively), Felezonexor is highly suitable for in vitro studies investigating XPO1 inhibition in MM. Its broad activity across 60 other cancer cell lines (IC50 range 3-278 nM) also supports its use in exploring other hematological and solid tumor models [2].

Pharmacological Tool for Studies on Drug Resistance and Nuclear Export Mechanisms

The unique, reversible degradation of CRM1 induced by Felezonexor provides a powerful system to study mechanisms of resistance to XPO1 inhibitors. Because the degradation can be reversed by co-treatment with proteasome inhibitors like bortezomib , Felezonexor can be used in sophisticated experimental designs to probe the dynamic regulation of nuclear export and the development of resistance pathways.

Advanced Solid Tumor Research and Preclinical Drug Development

Felezonexor has demonstrated single-agent clinical activity in heavily pre-treated patients with advanced solid tumors, including a confirmed partial response in a KRAS-mutant colorectal cancer patient [3]. This clinical validation supports its use as a relevant chemical probe in preclinical research focused on solid tumors, particularly for understanding mechanisms of action and potential biomarkers of response in difficult-to-treat cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felezonexor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.